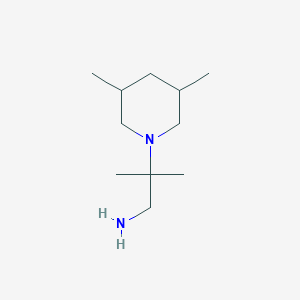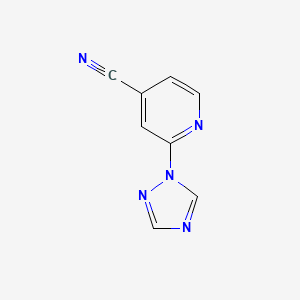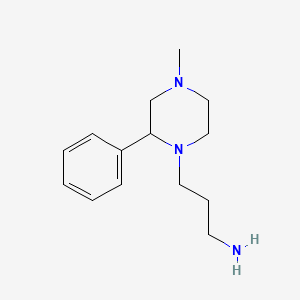
N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide
説明
N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide, also known as AMHB, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. Its molecular formula is C14H14N2O3, and its molecular weight is 262.28 g/mol. AMHB is a white to off-white powder that is soluble in dimethyl sulfoxide (DMSO), ethanol, and methanol.
作用機序
Target of Action
Similar compounds have been known to target the estrogen receptor (er), particularly erα . The ER is a protein found inside cells and is activated by the hormone estrogen . Dysregulation of the ER has been implicated in several diseases, including breast and ovarian cancer .
Mode of Action
It’s worth noting that similar compounds, such as elacestrant, are known to degrade er-α dose-dependently . This suggests that N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide might interact with its targets in a similar manner, leading to changes in cellular behavior.
実験室実験の利点と制限
One advantage of using N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide in lab experiments is its relatively low toxicity compared to other anticancer agents such as doxorubicin and cisplatin. This compound has also been shown to have good solubility in various solvents, making it easy to work with in lab experiments. However, one limitation of using this compound in lab experiments is its limited stability in aqueous solutions, which can affect its activity and potency.
将来の方向性
There are several future directions for research on N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide, including:
1. Investigating the potential of this compound as a therapeutic agent for other diseases such as diabetes and cardiovascular disease.
2. Studying the mechanism of action of this compound in more detail to identify its molecular targets and signaling pathways.
3. Developing more stable and potent analogs of this compound for use in preclinical and clinical studies.
4. Investigating the potential of this compound in combination with other therapeutic agents for enhanced efficacy against cancer and neurodegenerative disorders.
5. Studying the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its safety and efficacy in vivo.
In conclusion, this compound is a promising chemical compound with potential therapeutic applications in various diseases. Its anticancer, neuroprotective, and anti-inflammatory properties make it an attractive target for further research and development. However, more studies are needed to fully understand its mechanism of action and potential as a therapeutic agent.
科学的研究の応用
N-(2-Amino-4-methoxyphenyl)-4-hydroxybenzamide has been extensively studied for its potential therapeutic applications in various diseases, including cancer, neurodegenerative disorders, and inflammation. Recent studies have shown that this compound has anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and prostate cancer. This compound has also been shown to have neuroprotective effects against neurodegenerative disorders such as Alzheimer's disease and Parkinson's disease. Furthermore, this compound has anti-inflammatory properties, making it a potential therapeutic agent for inflammatory diseases such as rheumatoid arthritis.
特性
IUPAC Name |
N-(2-amino-4-methoxyphenyl)-4-hydroxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c1-19-11-6-7-13(12(15)8-11)16-14(18)9-2-4-10(17)5-3-9/h2-8,17H,15H2,1H3,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLGUSYRYDZKSRM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)C2=CC=C(C=C2)O)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。









![2-(4-Aminophenyl)-1-[4-(pyrimidin-2-yl)piperazin-1-yl]ethan-1-one](/img/structure/B3198875.png)
![tert-butyl N-[2-amino-1-(2-methoxyphenyl)ethyl]carbamate](/img/structure/B3198882.png)

![tert-butyl N-{2-amino-1-[4-(dimethylamino)phenyl]ethyl}carbamate](/img/structure/B3198898.png)



![4-[(5-Bromothiophen-2-yl)methoxy]-3-methoxybenzoic acid](/img/structure/B3198930.png)